N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1775494-67-1
VCID: VC4799845
InChI: InChI=1S/C19H21N5O2S/c1-13-12-24-16(18(20-13)23-7-9-27-10-8-23)11-15(22-24)19(25)21-14-5-3-4-6-17(14)26-2/h3-6,11-12H,7-10H2,1-2H3,(H,21,25)
SMILES: CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3OC)C(=N1)N4CCSCC4
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.47

N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

CAS No.: 1775494-67-1

Cat. No.: VC4799845

Molecular Formula: C19H21N5O2S

Molecular Weight: 383.47

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide - 1775494-67-1

Specification

CAS No. 1775494-67-1
Molecular Formula C19H21N5O2S
Molecular Weight 383.47
IUPAC Name N-(2-methoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Standard InChI InChI=1S/C19H21N5O2S/c1-13-12-24-16(18(20-13)23-7-9-27-10-8-23)11-15(22-24)19(25)21-14-5-3-4-6-17(14)26-2/h3-6,11-12H,7-10H2,1-2H3,(H,21,25)
Standard InChI Key IYSQYMGHYOMZGB-UHFFFAOYSA-N
SMILES CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3OC)C(=N1)N4CCSCC4

Introduction

Chemical Structure and Nomenclature

The molecular formula of N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is C₁₉H₂₁N₅O₂S, with a molecular weight of 383.47 g/mol. Its IUPAC name reflects the arrangement of substituents: the pyrazolo[1,5-a]pyrazine core is substituted at position 4 with a thiomorpholine group, at position 6 with a methyl group, and at position 2 with a carboxamide linked to a 2-methoxyphenyl ring.

Structural Features

The compound’s structure (SMILES: CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3OC)C(=N1)N4CCSCC4) reveals critical functional groups:

  • Thiomorpholine: A sulfur-containing heterocycle that enhances lipophilicity and potential membrane permeability.

  • 2-Methoxyphenyl: Aromatic moiety contributing to π-π stacking interactions with biological targets.

  • Pyrazolo[1,5-a]pyrazine: A fused bicyclic system providing rigidity and hydrogen-bonding capabilities.

The stereochemistry is achiral, as confirmed by its InChIKey (IYSQYMGHYOMZGB-UHFFFAOYSA-N).

PropertyValue
Molecular FormulaC₁₉H₂₁N₅O₂S
Molecular Weight383.47 g/mol
logP2.88 (predicted)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area60.38 Ų

Table 1: Key physicochemical properties of the compound.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Core Formation: Cyclization of pyrazole precursors with thiomorpholine under acidic conditions.

  • Functionalization: Introduction of the 2-methoxyphenyl carboxamide via coupling reactions using catalysts like HATU or EDCI.

  • Purification: Chromatographic techniques (e.g., HPLC) isolate the final product.

Industrial-scale production may employ continuous flow synthesis to enhance efficiency.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and substituent positions.

  • Mass Spectrometry (MS): Validates molecular weight (m/z 383.47).

  • X-ray Crystallography: Resolves crystal packing and intermolecular interactions (data pending).

Physicochemical Properties

  • N-(4-Methoxyphenyl) variant: Higher logP (3.12) due to increased hydrophobicity.

  • N-(2,4-Dimethoxyphenyl) variant: Reduced solubility (logSw = -3.32) from additional methoxy groups .

VariantlogPlogSwMolecular Weight
N-(2-Methoxyphenyl)2.88Not reported383.47
N-(4-Methoxyphenyl)3.12-2.98383.47
N-(2,4-Dimethoxyphenyl) 2.88-3.32413.50

Table 2: Comparative physicochemical properties of structural analogues.

Biological Activities and Mechanism of Action

Kinase Inhibition

Pyrazolo[1,5-a]pyrazine derivatives exhibit activity against kinases involved in cancer and inflammatory pathways. Molecular docking simulations predict strong binding to the ATP-binding pocket of EGFR (epidermal growth factor receptor).

Research Applications and Future Directions

Drug Discovery

The compound’s scaffold is a template for developing:

  • Antimicrobial agents: Addressing multidrug-resistant pathogens.

  • Kinase inhibitors: Targeting oncology and autoimmune diseases.

Optimization Challenges

  • Solubility: Prodrug strategies or salt formation may improve bioavailability.

  • Selectivity: Structure-activity relationship (SAR) studies to reduce off-target effects.

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